
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chloro group at the second position, a methoxy group at the third position, and an ethanol group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol typically involves the chlorination of 3-methoxypyridine followed by the introduction of an ethanol group. One common method includes the reaction of 3-methoxypyridine with thionyl chloride to introduce the chloro group, followed by a reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-Chloro-3-methoxypyridin-4-yl)acetaldehyde or 1-(2-Chloro-3-methoxypyridin-4-yl)acetic acid.
Reduction: Formation of 1-(2-Methoxy-3-methoxypyridin-4-yl)ethanol.
Substitution: Formation of 1-(2-Amino-3-methoxypyridin-4-yl)ethanol or 1-(2-Methylthio-3-methoxypyridin-4-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-methoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.
3-Methoxypyridine: Lacks both the chloro and ethanol groups, resulting in different reactivity and applications.
2-Chloro-4-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is unique due to the presence of both chloro and ethanol groups on the pyridine ring.
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
1-(2-chloro-3-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-10-8(9)7(6)12-2/h3-5,11H,1-2H3 |
InChI-Schlüssel |
KBDVGPFECLDENL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=NC=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
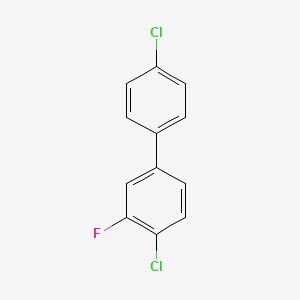


![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

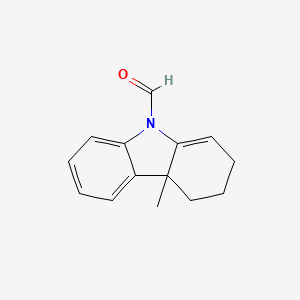
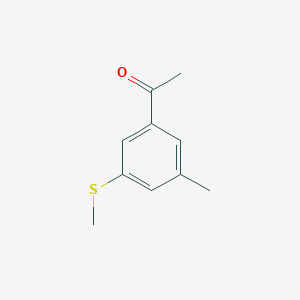

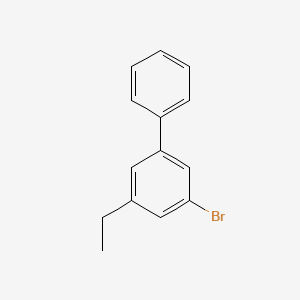
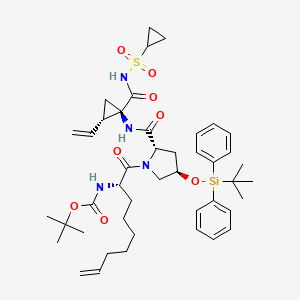

![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
